Cas no 303084-21-1 (4-Bromo-N-t-butyl-2-fluorobenzamide)

4-ブロモ-N-t-ブチル-2-フルオロベンズアミドは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、t-ブチル基とフッ素原子の立体障害および電子効果を活かした精密な分子設計が可能です。ブロモ基はパラジウムカップリング反応などの交差結合反応に適しており、フッ素導入により代謝安定性や膜透過性の向上が期待できます。高い純度と安定性を備え、-20℃での長期保存にも耐えるため、研究用途に適しています。芳香族求電子置換反応の選択性制御にも有用で、複雑な骨格構築の際に優れた反応性を示します。

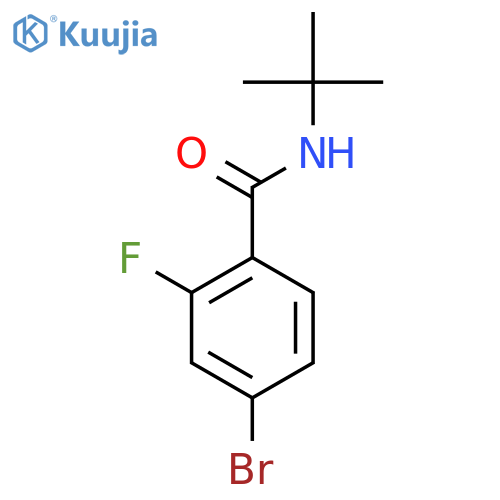

303084-21-1 structure

商品名:4-Bromo-N-t-butyl-2-fluorobenzamide

CAS番号:303084-21-1

MF:C11H13NOFBr

メガワット:274.12942

CID:852987

4-Bromo-N-t-butyl-2-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-fluoro-

- 4-bromo-N-tert-butyl-2-fluorobenzamide

- N-tert-Butyl-4-bromo-2-fluorobenzamide

- 4-Bromo-N-t-butyl-2-fluorobenzamide

- QC-7886

-

計算された属性

- せいみつぶんしりょう: 273.01600

じっけんとくせい

- PSA: 32.59000

- LogP: 3.69130

4-Bromo-N-t-butyl-2-fluorobenzamide セキュリティ情報

4-Bromo-N-t-butyl-2-fluorobenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-Bromo-N-t-butyl-2-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B688083-1000mg |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 1g |

$ 98.00 | 2023-04-18 | ||

| TRC | B688083-100mg |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B688083-1g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 1g |

$ 80.00 | 2022-06-06 | ||

| A2B Chem LLC | AB39242-25g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 98% | 25g |

$793.00 | 2024-04-20 | |

| A2B Chem LLC | AB39242-5g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 98% | 5g |

$271.00 | 2024-04-20 | |

| Crysdot LLC | CD12086179-10g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 95+% | 10g |

$377 | 2024-07-24 | |

| Crysdot LLC | CD12086179-25g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 95+% | 25g |

$677 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278629-25g |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 98% | 25g |

¥10361.00 | 2024-08-02 | |

| 1PlusChem | 1P003022-5g |

Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-fluoro- |

303084-21-1 | 98% | 5g |

$283.00 | 2025-02-19 | |

| TRC | B688083-250mg |

4-Bromo-N-t-butyl-2-fluorobenzamide |

303084-21-1 | 250mg |

$ 75.00 | 2023-04-18 |

4-Bromo-N-t-butyl-2-fluorobenzamide 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

303084-21-1 (4-Bromo-N-t-butyl-2-fluorobenzamide) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量